1,4-双(氮丙啶-1-基)丁烷-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

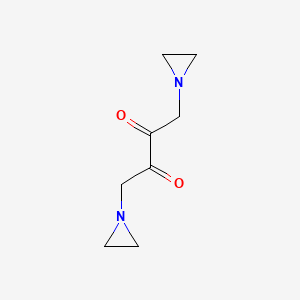

1,4-Bis(aziridin-1-yl)butane-2,3-dione is a compound with the molecular formula C8H12N2O2 . It is also known by other names such as 1,4-Di(aziridin-1-yl)butane-2,3-dione .

Synthesis Analysis

The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione derivatives has been reported in the literature . The compound is used for the synthesis of some 2,3-butanedione derivatives .Molecular Structure Analysis

The molecular structure of 1,4-Bis(aziridin-1-yl)butane-2,3-dione consists of two aziridine groups attached to a butane-2,3-dione core . The InChI string for the compound is InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of 1,4-Bis(aziridin-1-yl)butane-2,3-dione is 168.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 168.089877630 g/mol . The topological polar surface area is 40.2 Ų .科学研究应用

Building Blocks for Polyamines

Aziridines, such as “1,4-Bis(aziridin-1-yl)butane-2,3-dione”, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .

CO2 Adsorption

The polymers derived from aziridines have been found to be effective in adsorbing CO2 . This property makes them useful in applications aimed at reducing greenhouse gas emissions .

Chelation and Materials Templating

Aziridine-based polymers are used in chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . They are also used in materials templating, which involves using a template to create a particular material structure .

Non-viral Gene Transfection

Aziridine-based polymers are used in non-viral gene transfection . This involves the introduction of foreign DNA into cells using methods other than viral vectors .

Anticancer Agents

Aziridine-containing compounds have been of interest as anticancer agents since the late 1970s . The design, synthesis, and study of triaziquone (TZQ) analogues, with the aim of obtaining compounds with enhanced efficacy and reduced toxicity, are ongoing research efforts .

Selective Oxidation of Dialkyl and Alkyl Aryl Sulfides

“1,4-Bis(aziridin-1-yl)butane-2,3-dione” is used as an efficient reagent for the selective oxidation of dialkyl and alkyl aryl sulfides to the corresponding sulfoxides in high yields under mild conditions .

Recyclable Reagent

The compound is also used as a recyclable reagent . The aqueous phase containing highly water-soluble IL can be easily concentrated in vacuo to recycle the compound, which can then be used to regenerate the compound with bromine .

属性

IUPAC Name |

1,4-bis(aziridin-1-yl)butane-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDPCQCAKDHMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC(=O)C(=O)CN2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666373 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

CAS RN |

90434-64-3 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)